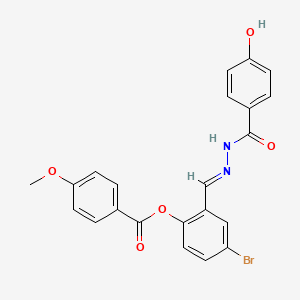![molecular formula C29H35N3O7 B12015317 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-1-[3-(4-モルホリニル)プロピル]-5-(4-ニトロフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、様々な官能基を組み合わせた独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-1-[3-(4-モルホリニル)プロピル]-5-(4-ニトロフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、それぞれ特定の試薬と条件を必要とする複数の工程を伴います。
工業的生産方法
この化合物の工業的生産は、スケーラビリティ、費用対効果、安全性のために合成経路を最適化する必要があるでしょう。これには、高収率と高純度を確保するために、連続フローリアクター、自動合成プラットフォーム、高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-1-[3-(4-モルホリニル)プロピル]-5-(4-ニトロフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化されます。
還元: ニトロ基は、アミンに還元されます。
置換: イソブトキシ基は、他のアルコキシ基に置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: パラジウム触媒 (Pd/C) を用いた水素ガス (H2) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: アルコキシドや他の求核剤を用いて、求核置換反応を行うことができます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存します。例えば、ヒドロキシ基の酸化はケトンまたはアルデヒドを生じさせ、ニトロ基の還元はアミンを生じさせるでしょう。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: 様々な病気のための潜在的な薬物候補として調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-1-[3-(4-モルホリニル)プロピル]-5-(4-ニトロフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
3-ヒドロキシ-4-メトキシ安息香酸: ヒドロキシ基とベンゾイル基を共有していますが、全体的な構造と置換基が異なります。
4-イソブトキシ-3-イソプロピル安息香酸メチル: イソブトキシ基を有する点で類似していますが、コア構造と他の置換基が異なります。
独自性
3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-1-[3-(4-モルホリニル)プロピル]-5-(4-ニトロフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、その官能基の組み合わせと構造的複雑さのために独特であり、類似の化合物と比較して異なる化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
3-Hydroxy-4-Methoxybenzoic Acid: Shares the hydroxy and benzoyl functional groups but differs in the overall structure and substituents.
Methyl 4-Isobutoxy-3-Isopropylbenzoate: Similar in having the isobutoxy group but differs in the core structure and other substituents.
Uniqueness
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C29H35N3O7 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H35N3O7/c1-19(2)18-39-24-10-7-22(17-20(24)3)27(33)25-26(21-5-8-23(9-6-21)32(36)37)31(29(35)28(25)34)12-4-11-30-13-15-38-16-14-30/h5-10,17,19,26,33H,4,11-16,18H2,1-3H3/b27-25+ |
InChIキー |
CJDUFQYGMOBSQD-IMVLJIQESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)OCC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)

![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)

![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
